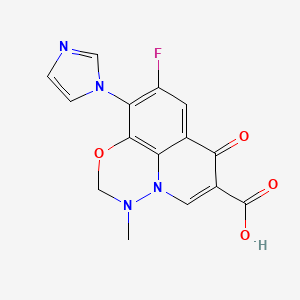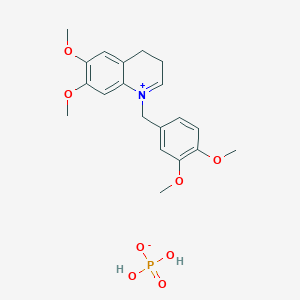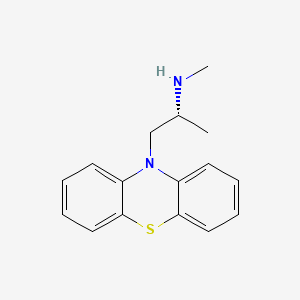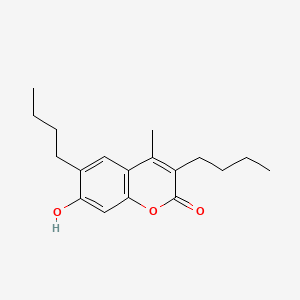
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of butyl groups at positions 3 and 6, a hydroxy group at position 7, and a methyl group at position 4 on the benzopyran ring. These structural modifications can significantly influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one derivatives often involves a domino Knoevenagel/intramolecular transesterification reaction. This method utilizes an alkaline protease from Bacillus licheniformis as a catalyst . The reaction typically involves the condensation of an aldehyde with a malonic acid derivative, followed by cyclization to form the benzopyran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and biocatalysis are often employed to enhance the efficiency and sustainability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- involves its interaction with various molecular targets and pathways. The hydroxy group at position 7 can form hydrogen bonds with biological molecules, influencing their activity. The butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 3-methyl-: This compound has a methyl group at position 3 instead of butyl groups at positions 3 and 6.
2H-1-Benzopyran-2-one, 6-methyl-: This compound has a methyl group at position 6 instead of butyl groups at positions 3 and 6.
2H-1-Benzopyran-2-one, 7-methyl-: This compound has a methyl group at position 7 instead of a hydroxy group.
Uniqueness
The unique combination of butyl groups at positions 3 and 6, a hydroxy group at position 7, and a methyl group at position 4 makes 2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- distinct from other benzopyran derivatives. These structural features can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
111052-69-8 |
|---|---|
Fórmula molecular |
C18H24O3 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3,6-dibutyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C18H24O3/c1-4-6-8-13-10-15-12(3)14(9-7-5-2)18(20)21-17(15)11-16(13)19/h10-11,19H,4-9H2,1-3H3 |
Clave InChI |
PAHZYYAHSYWEKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





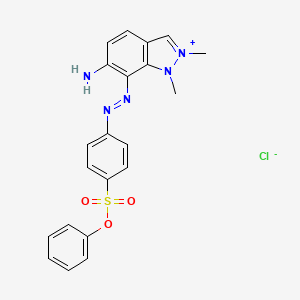
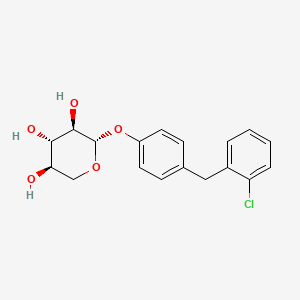
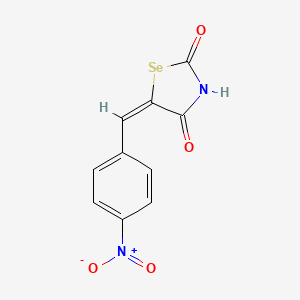


![N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate](/img/structure/B12705830.png)
